molecular formula C31H30O5 B14601573 Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate CAS No. 61158-08-5

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate

Cat. No.: B14601573
CAS No.: 61158-08-5
M. Wt: 482.6 g/mol
InChI Key: RUDWQUVEMBZHSC-UHFFFAOYSA-N
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Description

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is an organic compound with the molecular formula C29H28O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with benzyloxy groups and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,6-trihydroxy-2-methylbenzoic acid.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by benzylation using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.

    Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzoic acid.

    Reduction: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzyl alcohol.

    Substitution: Formation of derivatives with substituted benzyloxy groups.

Scientific Research Applications

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tris(benzyloxy)-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    3,4,6-Tris(benzyloxy)benzoic acid: Lacks the methyl group on the benzene ring.

    Ethyl 3,4,5-tris(benzyloxy)benzoate: Similar ester but with different substitution pattern on the benzene ring.

Uniqueness

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is unique due to the specific arrangement of benzyloxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

61158-08-5

Molecular Formula

C31H30O5

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-methyl-3,4,6-tris(phenylmethoxy)benzoate

InChI

InChI=1S/C31H30O5/c1-3-33-31(32)29-23(2)30(36-22-26-17-11-6-12-18-26)28(35-21-25-15-9-5-10-16-25)19-27(29)34-20-24-13-7-4-8-14-24/h4-19H,3,20-22H2,1-2H3

InChI Key

RUDWQUVEMBZHSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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